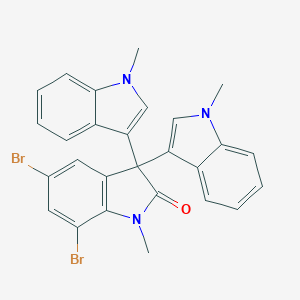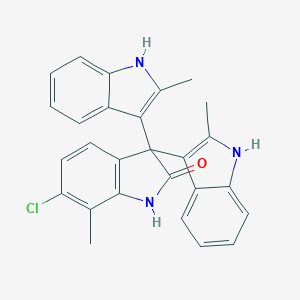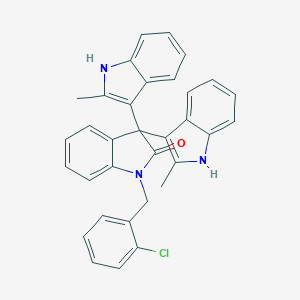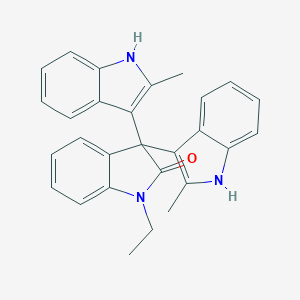![molecular formula C25H24O7 B307508 Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate, also known as MitoQ, is a synthetic compound that has been developed for its potential use in treating various diseases. It is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant in the human body. MitoQ is a promising compound that has shown potential in various scientific research applications due to its unique properties.
Mécanisme D'action
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate works by targeting the mitochondria, the powerhouses of the cell. It is taken up by the mitochondria and acts as an antioxidant, neutralizing harmful free radicals that can cause damage to the cell. This compound has also been shown to improve mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell damage. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from various chemical suppliers. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the high cost of this compound may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate. One area of research is the potential use of this compound in treating neurodegenerative diseases. This compound has been shown to have a protective effect on neurons, and further research is needed to determine its potential use in treating diseases such as Parkinson's and Alzheimer's. Another area of research is the potential use of this compound in improving exercise performance. This compound has been shown to improve mitochondrial function, and further research is needed to determine its potential use in improving athletic performance. Finally, there is a need for further research to determine the long-term effects of this compound on cells and tissues.
Méthodes De Synthèse
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate is synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the final product is purified using column chromatography. The detailed synthesis method is not discussed here, but it is available in various research papers.
Applications De Recherche Scientifique
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has been studied extensively for its potential use in treating various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. It has also been studied for its potential use in improving mitochondrial function and reducing oxidative stress. This compound has been shown to have a protective effect on cells and tissues by reducing oxidative damage and inflammation.
Propriétés
Formule moléculaire |
C25H24O7 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
methyl 2-[2-[(E)-[(3E)-3-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H24O7/c1-29-23(26)15-31-21-9-5-3-7-17(21)13-19-11-12-20(25(19)28)14-18-8-4-6-10-22(18)32-16-24(27)30-2/h3-10,13-14H,11-12,15-16H2,1-2H3/b19-13+,20-14+ |
Clé InChI |
ZUWPJAYGNODVPR-IWGRKNQJSA-N |
SMILES isomérique |
COC(=O)COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/CC2 |
SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
SMILES canonique |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)

![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)




![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[5-(4-fluorophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307446.png)
![Methyl 4-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B307447.png)
![Allyl 6-(2-chlorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307448.png)